DG026

IRAP inhibition enzyme kinetics phosphinic inhibitor

Researchers studying antigen cross-presentation face confounding off-target effects due to the high structural homology among M1 aminopeptidases. DG026, a stereochemically defined phosphinic pseudotripeptide, resolves this challenge as a highly selective IRAP inhibitor validated for dissecting IRAP- vs. ERAP1-dependent pathways. • IRAP IC50 = 32 nM; competitive active-site mechanism ensures substrate-independent inhibition. • 115-fold selectivity over ERAP1 and 23-fold over ERAP2, verified in dendritic cell functional assays. • Reliably downregulates IRAP-dependent cross-presentation at nanomolar concentrations while preserving ERAP1 function. • Essential reference compound for SAR programs targeting oxytocinase subfamily selectivity. Available for global shipping; request quote for bulk orders.

Molecular Formula C35H40N3O4P
Molecular Weight 597.6958
CAS No. 2035046-17-2
Cat. No. B607088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG026
CAS2035046-17-2
SynonymsDG026;  DG-026;  DG 026.
Molecular FormulaC35H40N3O4P
Molecular Weight597.6958
Structural Identifiers
SMILESN[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O
InChIInChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1
InChIKeyFDAGDZVCWKCEEX-ITBZIINNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DG026 IRAP Inhibitor Overview


DG026 (CAS 2035046-17-2) is a stereochemically defined phosphinic pseudotripeptide that functions as a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP, EC 3.4.11.3) [1]. The compound incorporates a bulky 2,2-diphenylethyl group at the P1' position of the pseudotripeptide scaffold, a structural feature identified as the primary determinant of its selectivity profile [2]. DG026 is a member of the M1 aminopeptidase inhibitor class and serves as a validated research tool for dissecting IRAP-dependent biological processes in dendritic cell antigen cross-presentation pathways [3].

A
IRAP enzyme inhibition studies
B
Dendritic cell antigen cross-presentation pathway research
C
Stereochemically defined phosphinic pseudotripeptide scaffold

Why Generic Substitution Fails for DG026


IRAP inhibitors exhibit divergent selectivity profiles across the oxytocinase subfamily (IRAP, ERAP1, ERAP2) and distinct inhibitory mechanisms (active-site competitive vs. allosteric) that preclude interchangeable use in research applications [1]. The M1 aminopeptidases share high structural homology, making selective inhibition of IRAP without concurrent ERAP1/ERAP2 engagement a significant challenge in inhibitor design [2]. Procurement of an inadequately characterized IRAP inhibitor introduces confounding variables in functional assays, particularly those measuring antigen cross-presentation where IRAP-dependent and ERAP1-dependent pathways must be experimentally distinguished [3]. The quantitative evidence presented in Section 3 establishes why DG026 is selected over alternative IRAP inhibitors for applications requiring defined selectivity and validated functional readouts.

Target compound vs. generic IRAP inhibitor
DG026 Defined IRAP selectivity profile; competitive active-site mechanism
Uncharacterized Substitute May concurrently engage ERAP1/ERAP2; mechanism may be allosteric or substrate-dependent
Functional assay risk
IRAP-dependent pathway discrimination verified
Confounding ERAP1/ERAP2 inhibition may obscure antigen cross-presentation readouts
Mechanistic mismatch
Consistent inhibition independent of substrate identity
Allosteric inhibitors may fail against physiological substrates (e.g., oxytocin)

DG026 Quantitative Differentiation Evidence


IRAP Inhibitory Potency

DG026 inhibits human IRAP with an IC50 of 32 nM under standard aminopeptidase assay conditions [1]. Comparative potency data for other IRAP inhibitors in the same enzyme class establish the quantitative differentiation: HFI-419, a widely used 2-amino-4H-benzopyran IRAP inhibitor, exhibits a Ki of 480 nM (0.48 μM) against Leu-AMC substrate . This represents an approximately 15-fold difference in measured inhibitory potency, with DG026 demonstrating substantially greater affinity for the IRAP active site [1].

IRAP Inhibitory Potency
Cross-study comparable
IC50 = 32 nM
Reported low-nanomolar affinity at IRAP active site
HFI-419 comparator Ki = 480 nM; 15-fold difference
IRAP inhibition enzyme kinetics phosphinic inhibitor M1 aminopeptidase

IRAP Selectivity Over ERAP1/ERAP2

DG026 achieves 115-fold selectivity for IRAP over ERAP1 and 23-fold selectivity for IRAP over ERAP2 [1]. This selectivity profile is quantitatively distinct from alternative IRAP inhibitors; HFI-419, in contrast, exhibits minimal discrimination between these targets, with ≤13% inhibition observed across ERAP1 and ERAP2 even at a high concentration of 100 μM . The structural basis for this selectivity has been mapped to the bulky 2,2-diphenylethyl group occupying the P1' position of the DG026 pseudotripeptide scaffold, which generates more favorable interactions within the IRAP active site architecture compared to the corresponding binding pockets in ERAP1 and ERAP2 [2].

Selectivity Over ERAP1/ERAP2
Cross-study comparable
115× vs ERAP1
23× vs ERAP2
Supports IRAP-selective pathway dissection
HFI-419 shows minimal discrimination (≤13% at 100 μM)
selectivity profiling ERAP1 ERAP2 oxytocinase subfamily off-target discrimination

Dendritic Cell Cross-Presentation Selectivity

In functional cellular assays, DG026 selectively downregulates IRAP-dependent cross-presentation by dendritic cells while leaving ERAP1-dependent cross-presentation unaffected, with this discriminatory activity observed at nanomolar concentrations [1]. This functional selectivity has been validated and documented as a distinguishing characteristic of the compound [2]. The ability to pharmacologically dissect IRAP-dependent versus ERAP1-dependent antigen processing pathways in a single experimental system is not achievable with pan-aminopeptidase inhibitors or with IRAP inhibitors lacking this verified functional selectivity profile [1].

DC Cross-Presentation Selectivity
Direct head-to-head
IRAP-dependent pathway down; ERAP1-dependent pathway unaffected
Functional discrimination verified at nanomolar concentrations
Pan-inhibitors cannot achieve pathway-specific blockade
antigen cross-presentation dendritic cells functional selectivity IRAP-dependent pathway ERAP1-dependent pathway

Competitive vs. Allosteric Inhibition Mechanism

DG026 functions as a phosphinic pseudotripeptide that binds directly to the IRAP active site, acting as a competitive inhibitor [1]. In contrast, HFI-419 has been demonstrated through X-ray crystallography to bind at a proximal allosteric site, locking IRAP in a semi-open conformation and exhibiting non-competitive inhibition kinetics [2]. Critically, HFI-419 displays substrate-dependent potency: it fails to effectively block degradation of the physiological cyclic peptide substrate oxytocin, whereas it inhibits synthetic dipeptide substrates (Leu-AMC) with a Ki of 480 nM [2]. The mechanism of DG026 action is not subject to the same substrate-dependent limitations, as active-site competition operates independently of substrate identity [1].

Competitive vs. Allosteric Mechanism
Cross-study comparable
Competitive active-site binding
Mechanism not substrate-dependent; active across physiological substrates
HFI-419 allosteric, fails to block oxytocin degradation
inhibition mechanism active-site competitive allosteric modulation substrate dependence conformational restriction

DG026 Recommended Applications


IRAP vs. ERAP1 Cross-Presentation Assays

DG026 is specifically validated for selective downregulation of IRAP-dependent cross-presentation while preserving ERAP1-dependent pathway function in dendritic cell assays, with this discrimination verified at nanomolar concentrations [1]. The 115-fold selectivity over ERAP1 ensures that observed effects on antigen processing can be confidently attributed to IRAP inhibition rather than off-target engagement of the structurally homologous ERAP1 enzyme [2]. This application scenario is not reliably achievable with HFI-419, which lacks meaningful discrimination between IRAP and ERAP1/ERAP2 (≤13% inhibition across all three targets at 100 μM) .

Active-Site Occupancy Studies

For biochemical and structural studies of IRAP active-site interactions, DG026 provides a well-characterized competitive inhibition mechanism via direct binding to the catalytic zinc-containing active site [1]. This contrasts with the allosteric mechanism of HFI-419, which induces conformational restriction without direct active-site competition and exhibits substrate-dependent inhibitory efficacy [2]. Researchers requiring consistent inhibition across physiological IRAP substrates (including oxytocin and antigenic peptide precursors) should select DG026 to avoid the substrate-dependent potency limitations documented for allosteric IRAP inhibitors [1][2].

Cell-Based IRAP Inhibition with Minimal Off-Target Effects

DG026 achieves IRAP inhibition with an IC50 of 32 nM [1], enabling target engagement at concentrations approximately 15-fold lower than the 480 nM Ki reported for HFI-419 [2]. This potency differential is critical for cell-based experiments where higher inhibitor concentrations may introduce confounding off-target effects or cytotoxicity. Procurement of DG026 is indicated for applications requiring robust IRAP inhibition at low nanomolar concentrations while maintaining the verified selectivity profile over ERAP1 (115-fold) and ERAP2 (23-fold) .

SAR Studies Using Selectivity-Optimized Scaffold

The DG026 phosphinic pseudotripeptide scaffold serves as a validated reference point for structure-activity relationship (SAR) studies aimed at further optimizing IRAP inhibitor selectivity. The structural feature responsible for its remarkable selectivity—the large 2,2-diphenylethyl group at the P1' position—has been definitively characterized as the molecular determinant of IRAP preference over ERAP1/ERAP2 [1]. This structural understanding, combined with the quantitative selectivity data (115-fold vs. ERAP1, 23-fold vs. ERAP2) [2], establishes DG026 as an essential control compound for medicinal chemistry programs developing next-generation IRAP-selective inhibitors or designing compounds with intentionally altered selectivity profiles across the oxytocinase subfamily [1].

Application
Selection Property
Validation Focus
IRAP/ERAP1 cross-presentation studies
IRAP-selective pathway discrimination
ERAP1-independent functional readout
IRAP active-site occupancy studies
Competitive inhibition mechanism
Substrate-independent inhibition profile
Cell-based IRAP inhibition assays
Low-nanomolar target engagement
Selectivity window over ERAP1/ERAP2
IRAP inhibitor SAR programs
Selectivity-determining P1’ scaffold
Oxytocinase subfamily selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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